molecular formula C22H17ClN2O2 B183898 Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- CAS No. 162363-45-3

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-

Cat. No.: B183898
CAS No.: 162363-45-3
M. Wt: 376.8 g/mol
InChI Key: ANFJQFRPEZFBJJ-UHFFFAOYSA-N
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Description

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- is a chemical compound with the molecular formula C22H17ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two benzyloxy groups at the 6 and 7 positions and a chlorine atom at the 4 position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzyl chloride.

    Cyclization: The aniline derivative undergoes cyclization to form the quinazoline core.

    Chlorination: The quinazoline core is then chlorinated at the 4 position using a chlorinating agent such as phosphorus oxychloride (POCl3).

    Benzyloxylation: Finally, the benzyloxy groups are introduced at the 6 and 7 positions using benzyl alcohol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4 position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the quinazoline ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminoquinazoline derivatives, while oxidation of the benzyloxy groups can produce benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including kinase inhibitors and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology research to probe cellular pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the benzyloxy groups and has different biological activities.

    6,7-Dimethoxy-4-chloroquinazoline: Contains methoxy groups instead of benzyloxy groups, leading to variations in reactivity and biological properties.

    4-Chloro-6,7-dimethoxyquinazoline: Another derivative with different substituents that affect its chemical behavior and applications.

Uniqueness

Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

4-chloro-6,7-bis(phenylmethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFJQFRPEZFBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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